Pomalidomide-PEG3-azide: is a protein degrader building block that enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant azide for click chemistry with a target ligand .
The specific scientific field of application for Pomalidomide-PEG3-azide is in biochemistry and molecular biology, particularly in the area of protein degradation research .
The application involves the synthesis of molecules for targeted protein degradation. The Pomalidomide-PEG3-azide molecule acts as a bridge, connecting a target protein to an E3 ligase, which then marks the target protein for degradation .
The method of application or experimental procedure would involve click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
As for the results or outcomes obtained, the use of Pomalidomide-PEG3-azide in PROTAC technology has shown promise in the field of drug discovery, particularly in the development of cancer therapeutics .
Field: Biochemistry and Molecular Biology
Summary: Pomalidomide-PEG3-azide is a click chemistry reagent.
Field: Drug Discovery and Development
Summary: Pomalidomide-PEG3-azide enables the synthesis of molecules for targeted protein degradation.
Pomalidomide-PEG3-azide is a synthetic compound that combines Pomalidomide, an immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The incorporation of the azide group enables the compound to participate in click chemistry reactions, facilitating the conjugation of various biomolecules for therapeutic applications.
Pomalidomide-PEG3-azide is particularly notable for its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), a type of click chemistry. This reaction allows for the efficient formation of stable triazole linkages when combined with alkyne-containing molecules. The versatility of this reaction makes Pomalidomide-PEG3-azide a valuable tool in bioconjugation and drug development processes .
The biological activity of Pomalidomide-PEG3-azide is primarily linked to its role as a ligand for cereblon, an E3 ubiquitin ligase. By recruiting cereblon, Pomalidomide-PEG3-azide facilitates the ubiquitination and subsequent degradation of target proteins within cells. This mechanism is particularly useful in cancer therapy, where the degradation of specific oncogenic proteins can inhibit tumor growth and promote apoptosis in malignant cells .
The synthesis of Pomalidomide-PEG3-azide typically involves several key steps:
This multi-step synthesis allows for the production of high-purity Pomalidomide-PEG3-azide suitable for biological applications .
Pomalidomide-PEG3-azide has several significant applications:
Interaction studies involving Pomalidomide-PEG3-azide typically focus on its binding affinity and selectivity for cereblon. These studies are crucial for understanding how effectively the compound can recruit E3 ligases to target proteins for degradation. Techniques such as surface plasmon resonance and co-immunoprecipitation assays are commonly employed to assess these interactions. Additionally, cellular assays help evaluate the biological consequences of protein degradation mediated by this compound .
Pomalidomide-PEG3-azide belongs to a class of compounds known as E3 ligase ligands that facilitate targeted protein degradation. Here are some similar compounds:
Compound Name | Unique Features |
---|---|
Lenalidomide | Another immunomodulatory drug that targets cereblon but lacks an azide group for click chemistry. |
Thalidomide | An earlier immunomodulatory agent; less potent in E3 ligase recruitment compared to Pomalidomide. |
Pomalidomide 4'-PEG3-azide | Similar structure but may have different linker properties affecting its biological activity. |
Pomalidomide-PEG3-azide stands out due to its specific incorporation of the PEG linker and azide functionality, allowing it to engage in click chemistry and enhancing its utility in drug development compared to its analogs .
Pomalidomide-PEG3-azide is a tripartite molecule optimized for PROTAC assembly (Figure 1). Its three distinct components include:
Component | Function | Key Features |
---|---|---|
Pomalidomide Moiety | Recruits cereblon (CRBN) E3 ligase to induce ubiquitination of target proteins | Derived from thalidomide; contains a phthalimide core and glutarimide side chain |
PEG3 Linker | Enhances solubility and reduces steric hindrance between functional domains | Triethylene glycol spacer (3 units) with ether linkages; hydrophilic and flexible |
Azide Group | Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation | Terminal N3 group for site-specific bioorthogonal reactions with alkynes |
The pomalidomide moiety binds CRBN with high affinity, while the PEG3 linker improves pharmacokinetic properties. The azide group facilitates modular coupling to target ligands via click chemistry, a critical step in PROTAC design.
Pomalidomide-PEG3-azide has the molecular formula C₂₁H₂₄N₆O₈, with a molecular weight of 488.45 g/mol. The compound’s stereochemistry is defined by the chiral centers in the pomalidomide moiety, which are retained during synthesis. While pomalidomide enantiomers exhibit distinct pharmacological profiles, the conjugate’s stereochemical purity is typically ensured through enantioselective synthesis or chiral resolution.
The SMILES structure of pomalidomide-PEG3-azide is:O=C(NC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)COCCOCCOCCN=[N+]=[N-]
.
This notation highlights the phthalimide core (C1=CC=CC...), the glutarimide side chain (C(N2C(CC3)...), and the PEG3-azide linker (COCCOCCOCCN=[N+]=[N-]). The InChI Key DUTLUBRCOXPZLI-UHFFFAOYSA-N
uniquely identifies the compound in chemical databases.
The synthesis of pomalidomide-PEG3-azide involves sequential functionalization steps:
This approach leverages secondary amines for improved yields, as demonstrated in optimized protocols for pomalidomide-linker conjugates.
Orthogonal protection ensures selective deprotection of functional groups during synthesis. Key strategies include:
Protecting Group | Application | Deprotection Method |
---|---|---|
Boc (tert-butoxycarbonyl) | Protects primary amines during azide introduction | Trifluoroacetic acid (TFA) |
Alloc (allyloxycarbonyl) | Enables selective azide installation in peptides | Palladium-mediated allyl transfer |
ivDde (4,4'-dimethoxytrityl) | Masks amines in solid-phase synthesis | Hydrazine in DMF (2%) |
For example, in peptide synthesis, Alloc-protected lysine residues are selectively deprotected to allow diazotransfer reactions, introducing azides at specific sites. Similarly, Boc groups prevent unintended reactions during CuAAC conjugation. These strategies ensure high chemoselectivity in multistep syntheses.
Pomalidomide-PEG3-azide represents a critical building block in proteolysis targeting chimera technology, functioning as a crosslinker-E3 ligase ligand conjugate that enables the synthesis of molecules for targeted protein degradation [1] [2]. This compound consists of the cereblon-recruiting ligand pomalidomide linked to a polyethylene glycol spacer terminated with an azide functional group, facilitating click chemistry reactions with target protein ligands [3]. The molecular formula C21H24N6O8 with a molecular weight of 488.45 Da characterizes this degrader building block that has emerged as a fundamental component in proteolysis targeting chimera research [2].
The mechanistic foundation of pomalidomide-PEG3-azide function relies on its ability to recruit the cereblon E3 ubiquitin ligase complex through specific molecular recognition events [4]. Cereblon operates as a substrate receptor within the CUL4-RING E3 ubiquitin ligase complex, where it associates with DNA damage-binding protein 1, cullin 4, and RING-box protein 1 to form the functional CRL4 complex [9]. The recruitment mechanism involves the formation of stable protein-drug interactions that subsequently enable the formation of productive ternary complexes essential for targeted protein ubiquitination [6].
Pomalidomide demonstrates high-affinity binding to cereblon through interactions with a well-defined hydrophobic pocket formed by three conserved tryptophan residues within the thalidomide-binding domain [4] [9]. The glutarimide moiety of pomalidomide engages a shallow hydrophobic pocket formed by tryptophan residues Trp380, Trp386, and Trp400, establishing the primary pharmacophore interaction [9]. Quantitative binding studies reveal that pomalidomide exhibits a dissociation constant of approximately 157 nanomolar for cereblon, demonstrating stronger binding affinity compared to thalidomide and lenalidomide [4].
Compound | Dissociation Constant (nM) | Binding Characteristics |
---|---|---|
Pomalidomide | ~157 | Highest affinity among immunomodulatory drugs |
Lenalidomide | ~178 | Intermediate affinity with additional hydrogen bonding |
Thalidomide | ~250 | Lower affinity baseline compound |
The molecular recognition involves specific hydrogen-bonding interactions where glutarimide carbonyls and the intervening amide nitrogen establish contacts with cereblon residues His380 and Trp382 [4]. The glutarimide ring maintains tight Van der Waals contacts with the hydrophobic pocket lined by Trp382, Trp388, Trp402, and Phe404, while the phthalimide ring remains surface-exposed for subsequent conjugation reactions [4] [25]. Structural studies demonstrate that the glutarimide ring is deeply buried within cereblon, while the phthalimide ring remains accessible for modification and linker attachment [25].
Ternary complex formation represents a critical determinant of proteolysis targeting chimera efficacy, involving the simultaneous engagement of target protein, degrader molecule, and E3 ligase [7] [15]. The dynamics of ternary complex formation exhibit marked differences in stability and cooperativity depending on the specific protein targets and linker characteristics [15]. Surface plasmon resonance studies reveal that positively cooperative degraders form comparatively stable and long-lived ternary complexes, with dissociation kinetics directly correlating to degradation efficiency [15].
The formation kinetics demonstrate that ternary complex stability, measured through dissociative half-lives, correlates strongly with initial rates of intracellular protein degradation [15]. Kinetic analysis reveals that productive ternary complexes require specific spatial arrangements where target protein lysine residues maintain proximity to the E2-ubiquitin conjugating complex, typically within 16 Angstroms of the ubiquitin C-terminus [23]. The cooperativity parameter α, which describes the thermodynamic coupling between binary interactions in the ternary complex, serves as a predictive indicator of degradation efficiency [7].
Complex Type | Dissociation Half-life | Cooperativity (α) | Degradation Correlation |
---|---|---|---|
Positively Cooperative | Extended (hours) | α > 1.0 | High initial degradation rates |
Non-cooperative | Moderate (minutes) | α ≈ 1.0 | Moderate degradation efficiency |
Negatively Cooperative | Brief (seconds) | α < 1.0 | Poor degradation outcomes |
The PEG3-azide linker component enables specific design principles that optimize proteolysis targeting chimera function through controlled spatial positioning and chemical compatibility [5] [16]. Polyethylene glycol linkers provide flexibility and biocompatibility while maintaining appropriate hydrophilicity for cellular permeability [5]. The terminal azide functionality facilitates copper-catalyzed azide-alkyne cycloaddition reactions, enabling efficient conjugation to target protein ligands through click chemistry approaches [2] [5].
Linker length optimization represents a fundamental design parameter that directly influences ubiquitination efficiency through spatial control of ternary complex geometry [11] [16]. The PEG3 configuration provides an optimal balance between flexibility and spatial constraint, preventing both steric hindrance from overly short linkers and reduced proximity from excessively long linkers [11]. Experimental studies demonstrate that linker lengths must accommodate the spatial requirements for simultaneous binding to target protein and E3 ligase while positioning lysine residues appropriately for ubiquitin transfer [19].
Computational modeling studies reveal that productive ternary complex conformations require target protein lysine residues to be positioned within 16 Angstroms of the ubiquitin C-terminus on the E2 conjugating enzyme [23]. The PEG3 linker length enables formation of stable ternary complexes while maintaining the conformational flexibility necessary for accommodating diverse target protein architectures [23]. Structure-activity relationship studies indicate that PEG linkers in the 8-16 atom range provide optimal degradation efficiency, with PEG3 representing a validated intermediate length [11].
Linker Type | Atom Count | Ubiquitination Efficiency | Spatial Characteristics |
---|---|---|---|
PEG1 | 8 atoms | Moderate | Limited flexibility, potential steric clashes |
PEG3 | 14 atoms | Optimal | Balanced flexibility and proximity |
PEG5 | 20 atoms | Reduced | Excessive length, reduced effective concentration |
The relationship between linker length and degradation efficiency follows a bell-shaped curve, where intermediate lengths maximize the probability of productive ternary complex formation [11] [16]. Molecular dynamics simulations reveal that PEG3 linkers populate conformational ensembles that favor ternary complex stability while minimizing energetically unfavorable conformations [24].
Proteasome recruitment requires precise spatial organization of the ubiquitinated target protein relative to the 26S proteasome complex, involving multiple recognition and binding events [21] [22]. The spatial requirements encompass both the initial ubiquitin recognition by proteasome shuttle factors and the subsequent positioning for proteolytic processing [21]. Studies demonstrate that ubiquitinated substrates require accessibility to proteasome recognition sites while maintaining appropriate orientation for threading into the proteolytic core [12].
The CRL4 ligase complex exhibits significant conformational flexibility, with the DDB1 adaptor protein capable of rotation through at least 150 degrees around the cereblon substrate receptor [27]. This rotational freedom creates a ubiquitination zone spanning 60-80 Angstroms, within which target proteins can be effectively positioned for ubiquitin transfer [27]. The attachment of NEDD8 to the cullin scaffold induces conformational changes that shift the spatial distribution of E2 enzymes toward substrates, enhancing ubiquitin transfer efficiency [27].
Proteasome recognition involves multiple pathways, including direct recognition through Rpn10 and Rpn13 receptor subunits, and indirect recognition mediated by shuttle factors such as Rad23, Dsk2, and Ddi1 [21]. The spatial organization requires that ubiquitin chains maintain accessibility to these recognition elements while the target protein remains properly oriented for subsequent degradation [21]. Surface accessibility analysis reveals that 91.3% of ubiquitinated lysine residues are solvent-exposed, compared to 88.0% of average lysine residues, indicating the importance of spatial accessibility in the ubiquitination process [28].
Recognition Pathway | Spatial Requirements | Efficiency Factors |
---|---|---|
Direct Proteasome Binding | Ubiquitin chain accessibility to Rpn10/Rpn13 | High affinity, rapid processing |
Shuttle Factor Mediated | Intermediate binding with Rad23/Dsk2/Ddi1 | Enhanced stability, protected transport |
Hybrid Recognition | Multiple simultaneous contacts | Optimal degradation kinetics |
Pomalidomide-polyethylene glycol three-azide demonstrates exceptional compatibility with copper-catalyzed azide-alkyne cycloaddition reactions, positioning it as a versatile building block for targeted protein degradation applications [1] [2]. The azide functional group present in this conjugate undergoes highly efficient cycloaddition with terminal alkynes in the presence of copper catalysts, forming stable triazole linkages that are essential for proteolysis-targeting chimera synthesis [3] [4]. This bioorthogonal reaction proceeds under mild aqueous conditions, making it particularly suitable for biological applications where maintaining protein integrity is paramount [5].
The compatibility of Pomalidomide-polyethylene glycol three-azide with copper-catalyzed azide-alkyne cycloaddition is enhanced by the polyethylene glycol linker, which provides improved aqueous solubility and biocompatibility compared to the parent pomalidomide molecule [6] [7]. Research has demonstrated that this conjugate can undergo click chemistry reactions with various alkyne-containing molecules, including fluorophores, biotin derivatives, and other functional groups necessary for proteolysis-targeting chimera development [8] [9].
The reaction kinetics of Pomalidomide-polyethylene glycol three-azide with terminal alkynes exhibit characteristics typical of copper-catalyzed azide-alkyne cycloaddition reactions, with second-order rate constants ranging from 10 to 200 M⁻¹s⁻¹ depending on the alkyne substrate and reaction conditions [10] [11]. Studies have shown that the reaction proceeds most efficiently with propargyl ethers and propiolamide derivatives, which demonstrate enhanced reactivity due to their electronic properties [12].
The kinetic behavior follows a biphasic mechanism involving initial copper-acetylide formation followed by azide coordination and subsequent cycloaddition [13] [14]. Under optimized conditions using copper sulfate and sodium ascorbate with accelerating ligands such as tris(hydroxypropyltriazolylmethyl)amine, the reaction achieves greater than 90% conversion within 30 minutes at room temperature [15] [16]. The presence of the polyethylene glycol linker in Pomalidomide-polyethylene glycol three-azide does not significantly impede the reaction kinetics, with observed rate constants comparable to those of simple azide substrates [17].
Alkyne Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Optimal Copper Concentration (μM) | Time to 50% Completion (min) |
---|---|---|---|
Propargyl ethers | 10-200 | 20-500 | 5-15 |
Secondary propiolamide | 50-150 | 50-200 | 3-10 |
Tertiary propiolamide | 100-300 | 10-100 | 2-8 |
N-propargylamide | 25-75 | 50-300 | 8-20 |
Propargylamines | 20-60 | 100-400 | 10-25 |
Propargyl alcohol | 15-50 | 200-500 | 15-30 |
Aromatic alkynes | 5-20 | 100-600 | 30-60 |
Aliphatic alkynes | 1-10 | 200-800 | 60-120 |
Temperature effects on the reaction kinetics demonstrate that increasing temperature from 25°C to 37°C results in approximately 2-fold rate enhancement, while maintaining excellent regioselectivity for 1,4-triazole formation [18] [19]. The reaction exhibits minimal sensitivity to pH changes within the physiological range of 6.8 to 7.4, making it suitable for biological applications [20]. Solvent effects show that aqueous-organic mixtures containing 10-30% dimethyl sulfoxide provide optimal reaction rates while maintaining biocompatibility [21].
Bioorthogonal labeling strategies employing Pomalidomide-polyethylene glycol three-azide in live cells have been developed to overcome the cytotoxicity limitations associated with traditional copper-catalyzed azide-alkyne cycloaddition [15] [22]. The implementation of copper-chelating ligands such as tris(hydroxypropyltriazolylmethyl)amine and bis(triazolyl)amine derivatives has enabled successful intracellular labeling while maintaining cell viability above 95% [16] [23].
Advanced bioorthogonal labeling approaches utilize metal-chelating azides and optimized copper concentrations to achieve efficient protein labeling in living systems [22] [24]. The DNA-enhanced copper-catalyzed azide-alkyne cycloaddition methodology represents a breakthrough in this field, enabling intracellular labeling with copper concentrations as low as 1-25 μM while maintaining high conversion rates [24]. This approach employs DNA oligomer-conjugated ligands that increase local copper concentration and accelerate reaction kinetics through proximity effects [22].
Strategy | Copper Concentration Required (μM) | Cell Viability (%) | Reaction Time (min) | Maximum Conversion (%) |
---|---|---|---|---|
THPTA-accelerated CuAAC | 10-100 | 95-98 | 15-60 | 85-95 |
BTTAA-accelerated CuAAC | 25-150 | 92-96 | 10-45 | 80-90 |
Chelation-assisted CuAAC | 5-50 | 96-99 | 5-30 | 90-98 |
Metal-chelating azides | 10-75 | 90-95 | 10-40 | 75-85 |
Picolyl azide systems | 20-100 | 93-97 | 20-50 | 82-92 |
DNA-enhanced CuAAC | 1-25 | 97-99 | 5-20 | 95-99 |
The application of bioorthogonal labeling strategies with Pomalidomide-polyethylene glycol three-azide has enabled real-time visualization of protein degradation processes in living cells [25] [26]. Fluorogenic click chemistry approaches utilizing coumarin-azide and alkyne-fluorophore combinations provide sensitive detection methods for monitoring proteolysis-targeting chimera activity [23]. These labeling strategies have proven particularly valuable for studying cereblon-mediated protein degradation pathways and evaluating the efficacy of novel proteolysis-targeting chimera molecules [27] [28].
Site-specific protein modification using Pomalidomide-polyethylene glycol three-azide represents a critical advancement in bioconjugation technology, enabling precise attachment of functional groups to target proteins without compromising their biological activity [29] [30]. The copper-catalyzed azide-alkyne cycloaddition reaction provides exceptional selectivity for terminal alkyne groups introduced into proteins through genetic code expansion or chemical modification strategies [31] [32].
The development of chelation-assisted copper-catalyzed azide-alkyne cycloaddition protocols has significantly enhanced the efficiency of site-specific protein modifications [29] [30]. These approaches utilize copper-chelating pyridine moieties to accelerate reaction rates and improve conversion yields, achieving greater than 90% modification efficiency under mild reaction conditions [29]. The introduction of electron-donating groups on chelating ligands further enhances the catalytic activity, enabling rapid protein modification within minutes rather than hours [30].
The generation of antibody-drug conjugates using Pomalidomide-polyethylene glycol three-azide leverages the exceptional specificity and stability of copper-catalyzed azide-alkyne cycloaddition chemistry [33] [34]. This approach enables the creation of homogeneous conjugates with precise drug-to-antibody ratios, addressing key limitations of traditional conjugation methods such as heterogeneity and instability [34] [35].
Kinetic optimization studies for antibody-drug conjugate synthesis have revealed unique reaction behaviors depending on the orientation of azide and alkyne functional groups [34]. When antibodies contain azide modifications and cytotoxic drugs bear alkyne groups, the reaction rate is proportional to drug concentration when metal-chelating azides are employed [34]. Conversely, when antibodies are modified with alkyne groups and drugs contain azide functionalities, the use of metal-chelating azides on the drug component results in concentration-independent kinetics, enabling efficient conjugation with minimal drug excess [34].
Target Protein | Linker Type | Payload | Clinical Status | Drug-Antibody Ratio |
---|---|---|---|---|
HER2 | SMCC (uncleavable) | DM1 | FDA Approved | 3.5-4.0 |
CD30 | Mc-Val-Cit-PABC (cleavable) | MMAE | FDA Approved | 4.0 |
CD19 | Mal-PEG8-Val-Ala-PABC (cleavable) | SG3199 | FDA Approved | 2.3 |
BCMA | Maleimido-caproyl (uncleavable) | MMAF | FDA Approved | 4.0 |
TROP2 | CL2A (cleavable) | SN38 | FDA Approved | 7.6 |
Nectin-4 | Mc-Val-Cit-PABC (cleavable) | MMAE | FDA Approved | 3.8 |
CD22 | AcButDMH (cleavable) | N-acetyl-γ-calicheamicin | FDA Approved | 2-3 |
CD33 | AcButDMH (cleavable) | N-acetyl-γ-calicheamicin | FDA Approved | 2-3 |
The stability advantages of copper-catalyzed azide-alkyne cycloaddition-based linkers compared to traditional maleimide-cysteine conjugations have been demonstrated through accelerated stability studies [34]. These triazole-linked conjugates exhibit significantly reduced drug release rates under physiological conditions, with less than 5% drug release observed over 72 hours in human plasma [34]. The enhanced stability translates to improved therapeutic indices and reduced off-target toxicity in preclinical models [35].
Manufacturing considerations for antibody-drug conjugate production using copper-catalyzed azide-alkyne cycloaddition chemistry focus on cost-effective synthesis and purification protocols [34]. The development of catch-and-release strategies enables rapid antibody modification with alkyne groups followed by efficient conjugation with metal-chelating azide-bearing drugs [34]. This approach minimizes the use of expensive cytotoxic payloads while maintaining high conjugation efficiency and product quality [33].
The functionalization of nanoparticle delivery systems with Pomalidomide-polyethylene glycol three-azide enables the creation of targeted drug delivery platforms with enhanced specificity and reduced systemic toxicity [36] [37]. Copper-catalyzed azide-alkyne cycloaddition provides a modular approach for surface modification of diverse nanoparticle types, including polymeric, lipid-based, and inorganic nanocarriers [36] [38].
Polymer nanoparticle functionalization strategies utilize alkyne-terminated surface groups that undergo efficient click chemistry with azide-bearing ligands [36]. The reaction proceeds under mild aqueous conditions compatible with sensitive biomolecules, achieving conjugation efficiencies of 80-95% within 30 minutes [36]. The degree of surface functionalization can be precisely controlled by adjusting the alkyne density on the nanoparticle surface and the stoichiometry of the click reaction [36].
Nanoparticle Type | Surface Functionalization Method | Conjugation Efficiency (%) | Loading Capacity (μg/mg) | Stability (hours) |
---|---|---|---|---|
PLGA nanoparticles | CuAAC with alkyne-modified surface | 75-90 | 50-150 | 24-72 |
Gold nanoparticles | Azide-functionalized thiols | 60-85 | 20-80 | 48-96 |
Polymer nanoparticles | Click-based modification | 80-95 | 100-250 | 36-84 |
Liposomal systems | Alkyne-terminated lipids | 70-88 | 80-200 | 12-48 |
Dendrimer-based | Terminal alkyne groups | 85-95 | 60-180 | 60-120 |
Carbon nanotubes | Azide functionalization | 65-80 | 40-120 | 24-60 |
Silica nanoparticles | Alkyne-silane coupling | 78-92 | 90-220 | 48-120 |
Iron oxide nanoparticles | Azide-modified coating | 72-87 | 55-140 | 36-72 |
Gold nanoparticle functionalization presents unique challenges due to potential copper-induced aggregation and particle decomposition [37]. These limitations have been addressed through the development of copper-free strain-promoted azide-alkyne cycloaddition alternatives and optimized reaction conditions that minimize metal-surface interactions [37]. The use of stabilizing ligands and controlled reaction environments enables successful gold nanoparticle modification while maintaining particle integrity and optical properties [37].
Proteolysis-targeting chimera delivery systems based on functionalized nanoparticles represent an emerging application of this technology [39] [40]. These nano-proteolysis-targeting chimeras address inherent limitations of traditional proteolysis-targeting chimera molecules, including poor cell membrane permeability and off-target effects [39] [41]. The encapsulation or conjugation of Pomalidomide-polyethylene glycol three-azide within nanocarriers enables controlled release and tissue-specific accumulation, enhancing the therapeutic efficacy while minimizing systemic toxicity [40] [42].